molecular formula C8H16N2O B1464930 1-(3-Aminopiperidin-1-yl)propan-2-one CAS No. 1251333-64-8

1-(3-Aminopiperidin-1-yl)propan-2-one

Cat. No.: B1464930
CAS No.: 1251333-64-8
M. Wt: 156.23 g/mol
InChI Key: MTGHNHIQJOEEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopiperidin-1-yl)propan-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a β-aminoketone scaffold incorporating the 3-aminopiperidine moiety, a structure recognized as a privileged scaffold in drug discovery. The 3-aminopiperidine group is a key structural feature in several classes of bioactive molecules and approved therapeutics . Notably, this pharmacophore is found in potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Linagliptin, which are used as antidiabetic medications . The compound serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize this chemical in the exploration of new therapeutic agents, particularly for metabolic diseases like type 2 diabetes . Its mechanism of action, when incorporated into larger structures, can involve enzyme inhibition, such as the inhibition of DPP-IV, which prolongs the activity of incretin hormones to improve blood glucose control . As a versatile synthetic intermediate, 1-(3-Aminopiperidin-1-yl)propan-2-one provides researchers with a key starting material for constructing potential enzyme inhibitors and for probing structure-activity relationships in drug candidate series. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)5-10-4-2-3-8(9)6-10/h8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHNHIQJOEEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Approaches

The preparation of 1-(3-aminopiperidin-1-yl)propan-2-one typically involves the functionalization of piperidine derivatives, focusing on introducing the amino group at the 3-position and the propan-2-one side chain at the nitrogen atom. The main synthetic strategies include reductive amination, nucleophilic substitution, and selective methylation reactions.

Reductive Amination of 3-Piperidone

A widely employed method for preparing 3-aminopiperidine derivatives involves the reductive amination of 3-piperidone:

  • Step 1: Reaction of 3-piperidone with ammonia or a primary amine to form an imine intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 3-aminopiperidine.

Following this, the nitrogen atom of the piperidine ring is alkylated with a suitable propan-2-one derivative or equivalent electrophile to form 1-(3-aminopiperidin-1-yl)propan-2-one.

This method is favored for its straightforwardness and the availability of starting materials. It is scalable for industrial production with optimization for yield and purity through continuous flow reactors and purification techniques.

Methylation and Substitution Processes in Piperidine Derivatives

An improved process described in patent literature for related aminopiperidine compounds involves:

  • Methylation: Using methylating agents such as dimethyl sulfate in a solvent at temperatures ranging from 20°C to reflux to selectively methylate intermediates.
  • Nucleophilic Substitution: Reacting chlorinated pyrimidine intermediates with (R)-piperidin-3-amine free base or its acid-addition salts in the presence of a suitable base and solvent to introduce the aminopiperidine moiety.

Although this patent focuses on more complex pyrimidinyl derivatives, the key steps—methylation and nucleophilic substitution—are applicable to the synthesis of 1-(3-aminopiperidin-1-yl)propan-2-one, especially when the propan-2-one group is introduced via alkylation of the piperidine nitrogen.

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Key Notes
1 Reductive Amination 3-Piperidone + NH3 or amine; reducing agent (NaBH4, LiAlH4) Forms 3-aminopiperidine intermediate
2 N-Alkylation Propan-2-one derivative or equivalent electrophile Alkylation at piperidine nitrogen
3 Methylation (optional) Dimethyl sulfate; 20°C to reflux Used in related compounds for selective methylation
4 Nucleophilic Substitution Chlorinated pyrimidine + (R)-piperidin-3-amine + base Applicable in complex derivatives synthesis

Research Findings and Optimization

  • Reaction Conditions: Temperature control is critical, especially during methylation and substitution steps to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution.
  • Base Selection: Suitable bases include triethylamine or potassium carbonate to facilitate substitution reactions.
  • Purification: Crystallization or chromatographic methods are used to isolate the pure compound, with hydrochloride salt formation enhancing stability and handling.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral, antibiotic, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Aminopiperidin-1-yl)propan-2-one, highlighting differences in functional groups, properties, and applications:

Compound Name Core Structure Functional Groups Key Properties/Applications References
1-(3-Aminopiperidin-1-yl)propan-2-one Piperidine + propan-2-one 3° amine, ketone Potential intermediate in drug synthesis; structural similarity to psychoactive NPS compounds. N/A
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one Propan-2-one + aryl/alkylamine Methylamino, chlorophenyl, ketone Classified as a new psychoactive substance (NPS); stimulant effects inferred from structural analogs.
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine + propan-1-one + phenyl 2° amine, phenyl, ketone High purity (97%); likely used in chiral drug synthesis or as a bioactive intermediate.
Benzyl 4-aminopiperidine-1-carboxylate Piperidine + benzyl carboxylate 4° amine, benzyl ester Limited toxicological data; safety concerns due to unstudied hazards.
3-(2-Aminopyridin-3-yl)propan-1-ol Pyridine + propan-1-ol 2° amine, hydroxyl Catalogued for research use; hydroxyl group may enhance solubility for medicinal applications.

Key Structural and Functional Differences

Heterocyclic Core: The piperidine ring in 1-(3-Aminopiperidin-1-yl)propan-2-one contrasts with the pyrrolidine ring in (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. The pyridine core in 3-(2-Aminopyridin-3-yl)propan-1-ol introduces aromaticity and basicity, differing from the saturated piperidine system.

Functional Group Variations: The ketone group in 1-(3-Aminopiperidin-1-yl)propan-2-one and its EMCDDA analogs contrasts with the hydroxyl group in 3-(2-Aminopyridin-3-yl)propan-1-ol. Ketones are more electrophilic, enabling nucleophilic additions, while hydroxyl groups enhance hydrophilicity. Substituents like chlorophenyl (in EMCDDA compounds) or benzyl carboxylate introduce steric bulk or lipophilicity, influencing bioavailability and target selectivity.

Biological Implications: EMCDDA-reported compounds (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) are structurally analogous to cathinones, a class of NPS with stimulant properties. The piperidine derivative may share similar mechanisms but with modified pharmacokinetics due to ring size .

Biological Activity

Overview

1-(3-Aminopiperidin-1-yl)propan-2-one, also known as CN016, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that this compound may possess antiviral , antibiotic , and anticancer properties, making it a candidate for further investigation in therapeutic applications.

The synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one typically involves a multi-step process starting from commercially available precursors. A common synthetic route includes the reaction of 3-aminopiperidine with propan-2-one under controlled conditions, often utilizing solvents such as ethanol or methanol and catalysts to facilitate the reaction at temperatures between 50°C and 70°C.

Antiviral Properties

Research has indicated that 1-(3-Aminopiperidin-1-yl)propan-2-one may exhibit antiviral activity. In vitro studies have shown its potential effectiveness against various viral strains, although specific mechanisms remain to be fully elucidated. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins or host cell pathways involved in viral entry and replication.

Anticancer Activity

1-(3-Aminopiperidin-1-yl)propan-2-one has been evaluated for its anticancer properties, particularly in the context of chemotherapy-induced neurotoxicity. A study demonstrated that CN016 could ameliorate symptoms associated with paclitaxel-induced peripheral neuropathy (PIPN) in mouse models. The compound was administered prior to paclitaxel treatment, resulting in significant improvements in behavioral responses, suggesting a neuroprotective effect .

The mechanism underlying its anticancer activity appears to involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, which are often elevated during chemotherapy treatment. This suggests that the compound may help mitigate some adverse effects associated with cancer therapies while potentially enhancing their efficacy .

The biological effects of 1-(3-Aminopiperidin-1-yl)propan-2-one are thought to be mediated through its interaction with various molecular targets:

  • Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : It may bind to receptors that play roles in cellular signaling, influencing processes such as apoptosis and inflammation.

Neuroprotective Effects

In a notable study focusing on chemotherapy-induced neurotoxicity, CN016 was administered to mice undergoing paclitaxel treatment. Behavioral tests indicated that the compound significantly reduced mechanical allodynia and thermal hyperalgesia associated with PIPN. Histological analyses revealed decreased infiltration of inflammatory cells in dorsal root ganglia, supporting the hypothesis that CN016 exerts protective effects against neuroinflammation induced by chemotherapy .

Treatment GroupDose (mg/kg)Behavioral ImprovementInflammatory Markers
Control-BaselineHigh
CN0165ModerateReduced
CN01610SignificantSignificantly Reduced
CN01620Maximum ImprovementLowest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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